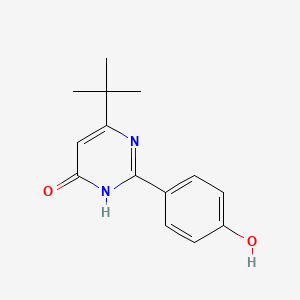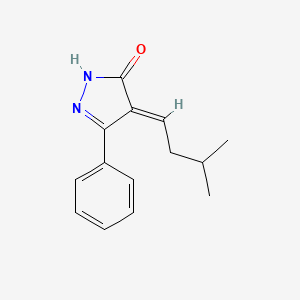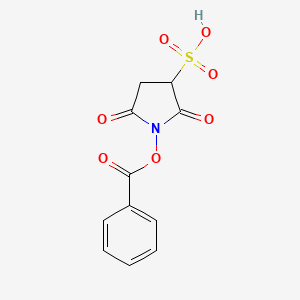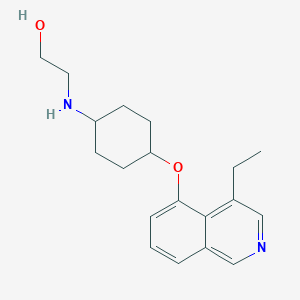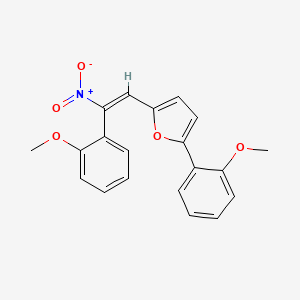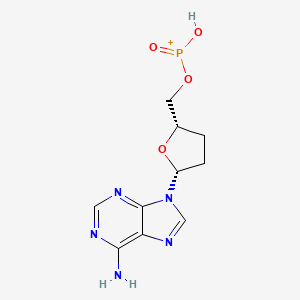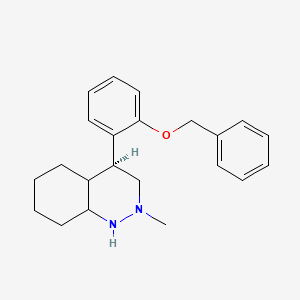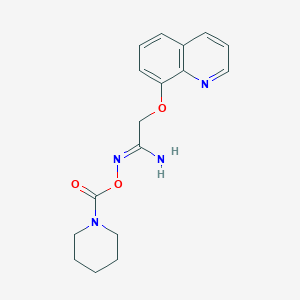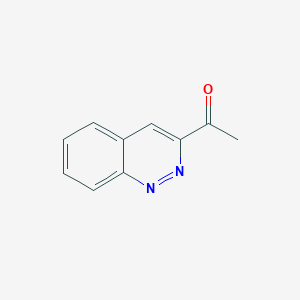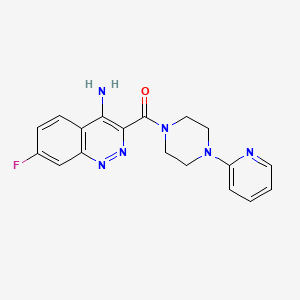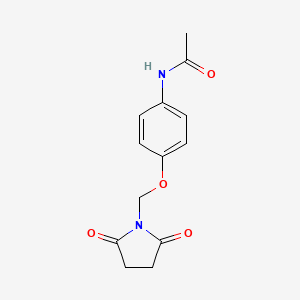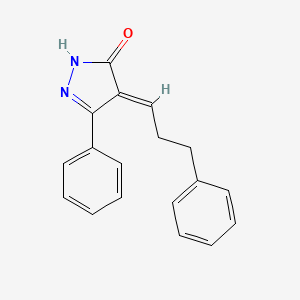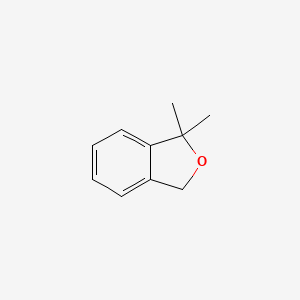![molecular formula C11H14O4 B15212272 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione CAS No. 84215-51-0](/img/structure/B15212272.png)
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione is an organic compound with the molecular formula C11H14O4. It features a furan ring, a hydroxymethyl group, and two ketone functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione typically involves the reaction of furfural with hexane-2,5-dione under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furans.
Wissenschaftliche Forschungsanwendungen
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxymethyl and ketone groups, play a crucial role in its reactivity and interactions. These interactions can lead to various biological and chemical effects, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-Furyl)methyl]hexane-2,5-dione
- 3-[(2-Furyl)hydroxymethyl]pentane-2,5-dione
- 3-[(2-Furyl)hydroxymethyl]hexane-2,4-dione
Uniqueness
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione is unique due to its specific combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
84215-51-0 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
3-[furan-2-yl(hydroxy)methyl]hexane-2,5-dione |
InChI |
InChI=1S/C11H14O4/c1-7(12)6-9(8(2)13)11(14)10-4-3-5-15-10/h3-5,9,11,14H,6H2,1-2H3 |
InChI-Schlüssel |
LACIYQDZSCPPHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C(C1=CC=CO1)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)
